An In-depth Technical Guide to the Fundamental Properties of 5-Amino-2-methoxyphenol
An In-depth Technical Guide to the Fundamental Properties of 5-Amino-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methoxyphenol, also known as 3-hydroxy-4-methoxyaniline, is an aromatic organic compound with a range of applications in chemical synthesis and biological research. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, spectral data, synthesis, reactivity, and biological activities. Detailed experimental protocols for key assays are also provided, along with visualizations of relevant biological pathways and experimental workflows to support further research and development.
Physicochemical Properties
5-Amino-2-methoxyphenol is a solid at room temperature, typically appearing as a brown crystalline powder.[1][2] It is slightly soluble in water.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [3] |
| Molecular Weight | 139.15 g/mol | [3] |
| Melting Point | 125-135 °C | [1][2] |
| Boiling Point | 255.1 °C (rough estimate) | [1] |
| Density | 1.1997 g/cm³ (rough estimate) | [1] |
| pKa | 10.02 ± 0.10 (Predicted) | [4] |
| LogP (XLogP3) | 0.8 | [1] |
| Appearance | Brown crystalline powder | [1][2] |
| Solubility | Slightly soluble in water | [1] |
| CAS Number | 1687-53-2 | [3] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 5-Amino-2-methoxyphenol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available from various suppliers and databases, providing detailed information about the compound's molecular structure.
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Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups, including the amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, as well as the aromatic ring.
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Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[3]
Synthesis and Reactivity
Synthesis
A common laboratory-scale synthesis of 5-Amino-2-methoxyphenol involves the reduction of a nitro precursor.[1]
Experimental Protocol: Synthesis of 5-Amino-2-methoxyphenol
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Starting Material: 2-Methoxy-5-nitrophenol.
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Reaction: The starting material (e.g., 40 g, 236.5 mmol) is dissolved in methanol (300 mL).
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Catalyst: Palladium on carbon (Pd/C) (e.g., 3 g) is added to the solution under an inert atmosphere (Argon).
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Hydrogenation: The suspension is degassed and purged with hydrogen gas. The reaction mixture is then stirred under a hydrogen atmosphere (e.g., 40 psi) at room temperature for 24 hours.
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Work-up: The reaction mixture is filtered to remove the catalyst.
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Isolation: The filtrate is concentrated under reduced pressure to yield 5-Amino-2-methoxyphenol as a solid.[1]
Reactivity
The reactivity of 5-Amino-2-methoxyphenol is dictated by its functional groups: the electron-donating amino and hydroxyl groups, and the methoxy group on the aromatic ring. These groups make the ring susceptible to electrophilic aromatic substitution. The amino group can also undergo diazotization reactions, and the phenolic hydroxyl group can be alkylated or acylated.
Biological Activities and Mechanisms of Action
5-Amino-2-methoxyphenol exhibits notable biological activities, primarily as an antioxidant and an antinociceptive agent.
Antioxidant Activity
The phenolic hydroxyl group is a key contributor to the antioxidant properties of 5-Amino-2-methoxyphenol, enabling it to scavenge free radicals. Its antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH and ABTS radical scavenging assays.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
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Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
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Sample Preparation: 5-Amino-2-methoxyphenol is dissolved in a suitable solvent to prepare a series of concentrations.
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Reaction: A defined volume of each sample concentration is mixed with the DPPH solution.
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Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
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Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.
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Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample solutions to that of a control (DPPH solution without the sample).
Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
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Generation of ABTS radical cation (ABTS•⁺): An aqueous solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours.
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Preparation of ABTS•⁺ working solution: The stock ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.
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Sample Preparation: 5-Amino-2-methoxyphenol is dissolved in a suitable solvent to prepare a series of concentrations.
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Reaction: A small volume of each sample concentration is added to the ABTS•⁺ working solution.
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Incubation: The reaction is allowed to proceed for a specific time.
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Measurement: The absorbance is measured at 734 nm.
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Calculation: The percentage of ABTS•⁺ scavenging is determined by comparing the absorbance of the sample solutions to that of a control.
Antinociceptive Activity
5-Amino-2-methoxyphenol has been shown to produce dose-dependent antinociception in the mouse formalin test. This effect is mechanistically dependent on both Fatty Acid Amide Hydrolase (FAAH) and Transient Receptor Potential Vanilloid 1 (TRPV1).[5][6]
Experimental Protocol: Mouse Formalin Test
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Acclimatization: Mice are individually placed in observation chambers for a period of acclimatization.
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Compound Administration: 5-Amino-2-methoxyphenol is administered to the test group of mice, typically via intraperitoneal injection, at various doses. A control group receives a vehicle.
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Formalin Injection: After a predetermined time following compound administration, a dilute solution of formalin (e.g., 1-5% in saline) is injected into the plantar surface of one of the hind paws.
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Observation: The behavior of the mice is observed and recorded for a set period (e.g., 30-60 minutes). The amount of time spent licking or biting the injected paw is quantified.
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Data Analysis: The nociceptive response is typically biphasic: an early phase (0-5 minutes) representing direct nociceptor activation, and a late phase (15-30 minutes) associated with inflammatory pain. The effect of the compound on both phases is analyzed.
FAAH and TRPV1 Signaling in Nociception
The antinociceptive effect of 5-Amino-2-methoxyphenol is linked to the modulation of the endocannabinoid system and TRPV1 channels. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, the levels of AEA can increase, leading to the activation of cannabinoid receptors (CB1 and CB2), which can have analgesic effects. Additionally, AEA is also an agonist for the TRPV1 receptor, a non-selective cation channel involved in the detection and transduction of noxious stimuli. The interplay between FAAH inhibition and TRPV1 modulation is a complex area of pain research.
Caption: Interaction of 5-Amino-2-methoxyphenol with the FAAH/TRPV1 pathway.
Myeloperoxidase Detection
Aminophenol derivatives can serve as substrates for myeloperoxidase (MPO), an enzyme abundant in neutrophils that plays a role in oxidative stress and inflammation. The oxidation of aminophenols by the MPO-H₂O₂ system can lead to the formation of colored products, a principle that can be utilized for the detection of MPO activity.
Caption: Workflow for the detection of Myeloperoxidase activity.
Toxicology and Safety
5-Amino-2-methoxyphenol is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
5-Amino-2-methoxyphenol is a versatile chemical compound with established antioxidant and antinociceptive properties. This guide has summarized its core fundamental characteristics and provided detailed experimental protocols to facilitate its use in research and development. The elucidation of its mechanisms of action, particularly its interaction with the FAAH/TRPV1 pathway, opens avenues for its potential application in pain management and other therapeutic areas. Further investigation into its quantitative physicochemical properties and in vivo efficacy is warranted to fully explore its potential.
References
- 1. echemi.com [echemi.com]
- 2. 5-Amino-2-methoxyphenol, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 5-Amino-2-methoxyphenol | C7H9NO2 | CID 74314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-methoxyphenol CAS#: 1687-53-2 [m.chemicalbook.com]
- 5. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
